
di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate, also known as DTTDD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of dihydropyrimidine and has a thioxo group attached to it.
Mecanismo De Acción
Di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins involved in oxidative stress and inflammation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that promote inflammation. di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a protein that regulates the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate has been found to possess significant antioxidant and anti-inflammatory properties. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate is its significant antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate. One of the areas of research could be the development of novel drug delivery systems that can improve the solubility and bioavailability of di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate. Another area of research could be the investigation of the potential of di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, the molecular mechanisms underlying the pharmacological effects of di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate could be further elucidated to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate involves the reaction of di-tert-butyl malonate, thiourea, and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction results in the formation of di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate as a white solid, which can be purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
Di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate has been studied extensively for its potential applications in various fields of scientific research. It has been found to possess significant antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
IUPAC Name |
ditert-butyl 2-sulfanylidene-1,3-diazinane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4S/c1-13(2,3)19-11(17)15-8-7-9-16(10(15)21)12(18)20-14(4,5)6/h7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDPGLLUMUWOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(C1=S)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate | |
CAS RN |
173300-85-1 |
Source


|
| Record name | di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid](/img/structure/B2862152.png)
![N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2862154.png)
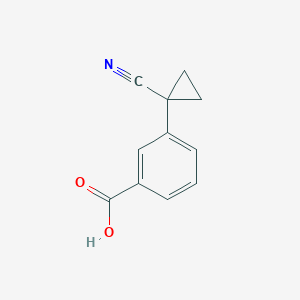
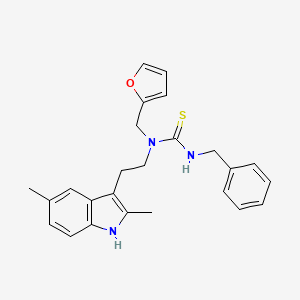
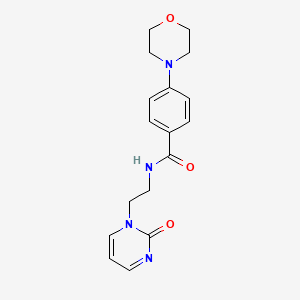
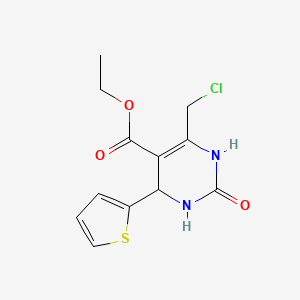
![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2862161.png)
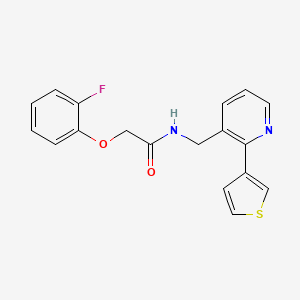
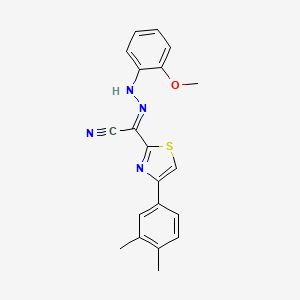
![1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide](/img/structure/B2862165.png)
![3-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)benzamide](/img/structure/B2862168.png)
![3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862173.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B2862174.png)
![[2-(5-Bromo-2-methoxyphenyl)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2862175.png)